N-(4-methoxyphenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide

Structure–Activity Relationship Benzofuran SAR Substituent Effects

This benzofuran-3-acetamide (CAS 879930-81-1) is uniquely differentiated by its sterically demanding 5-isopropyl substitution on the benzofuran core—a modification not covered by existing benzofuran-acetamide kinase inhibitors like MBPTA (5-methyl). It fills a critical SAR gap, enabling systematic investigation of C5 lipophilic bulk effects on target engagement, cellular permeability, and kinome selectivity. In AML cell lines (HL-60, U937, THP-1), it induces monocytic differentiation by upregulating CD14/CD11b markers and stimulating NBT reduction. Procure to serve as a positive control in differentiation therapy screening cascades or as a chemical probe for transcriptional regulators of monocyte commitment (PU.1, C/EBPα, MafB). Research-grade screening compound, ≥95% purity, with documented differentiation-inducing activity.

Molecular Formula C20H21NO3
Molecular Weight 323.4 g/mol
Cat. No. B11417567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxyphenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide
Molecular FormulaC20H21NO3
Molecular Weight323.4 g/mol
Structural Identifiers
SMILESCC(C)C1=CC2=C(C=C1)OC=C2CC(=O)NC3=CC=C(C=C3)OC
InChIInChI=1S/C20H21NO3/c1-13(2)14-4-9-19-18(10-14)15(12-24-19)11-20(22)21-16-5-7-17(23-3)8-6-16/h4-10,12-13H,11H2,1-3H3,(H,21,22)
InChIKeyITSFLUNZSGOQBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 207 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Methoxyphenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide: Procurement-Relevant Identity and Class Profile


N-(4-methoxyphenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide (CAS 879930-81-1) is a synthetic small-molecule benzofuran-3-acetamide derivative with molecular formula C20H21NO3 and a molecular weight of 323.39–323.4 g/mol . The compound features a 5-isopropyl-1-benzofuran core linked via a methylene bridge to an N-(4-methoxyphenyl)acetamide moiety. It belongs to a class of benzofuran-acetamides that have been investigated for antiproliferative, differentiation-inducing, kinase-inhibitory, and neuroprotective activities [1][2]. This compound is offered by multiple chemical suppliers as a research-grade screening compound at purities typically ≥95% .

Why N-(4-Methoxyphenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide Cannot Be Replaced by a Random Benzofuran-Acetamide Analog


Benzofuran-3-acetamide derivatives display highly divergent biological profiles depending on the nature, position, and size of substituents on both the benzofuran core and the acetamide nitrogen. The target compound bears a 5-isopropyl group on the benzofuran ring—a sterically demanding, lipophilic substituent distinct from the 5-methyl group found in the ROCK inhibitor MBPTA [1]. Even minor alterations at the C5 position (e.g., 5-methyl → 5-ethyl → 5-isopropyl) significantly modulate steric bulk (Taft Es parameter), lipophilicity (π Hansch constant), and consequently target binding and cellular permeability [2]. The 4-methoxyphenyl amide substituent further contributes hydrogen-bond acceptor capacity (methoxy oxygen) and π-stacking potential that would be lost or altered if replaced by other aryl/heteroaryl amides [3]. Substituting this compound with a generically similar benzofuran-acetamide risks losing the specific biological signature—including the ability to arrest proliferation of undifferentiated cells and induce monocytic differentiation as described in patent disclosures [4].

Head-to-Head and Class-Level Quantitative Differentiation Evidence for N-(4-Methoxyphenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide


Structural Differentiation: 5-Isopropyl vs. 5-Methyl Benzofuran Substituent

The target compound carries a 5-isopropyl substituent (—CH(CH₃)₂) on the benzofuran ring, whereas the closest published comparator MBPTA carries a 5-methyl group (—CH₃). The isopropyl group increases steric bulk (Taft Es ≈ –0.47 vs. –0.00 for methyl) and lipophilicity (π Hansch ≈ 1.53 vs. 0.56 for methyl). This alters binding-pocket shape complementarity and may reduce off-target engagement compared to less hindered analogs [1]. In the MBPTA series, the benzofuran moiety was shown to be essential for anti-oxidative stress activity; structural comparison of analogs revealed that substituent modification on the benzofuran ring profoundly altered cytoprotective potency [1].

Structure–Activity Relationship Benzofuran SAR Substituent Effects

Antiproliferative and Differentiation-Inducing Activity Described in Patent Literature

According to patent disclosure data indexed via freshpatents.com, N-(4-methoxyphenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. This dual antiproliferative/pro-differentiation phenotype distinguishes the compound from generic cytotoxic agents that merely kill cells without inducing a differentiated state. The quantitative magnitude of this effect (IC50, differentiation EC50) has not been publicly disclosed; only qualitative activity statements are available [1]. By contrast, the structurally related benzofuran-acetamide MBPTA acts primarily through ROCK kinase inhibition (IC50 = 8.68 μM) with a cytoprotective rather than differentiation-inducing mechanism in SH-SY5Y neuronal cells [2].

Anticancer Activity Cell Differentiation Monocytic Lineage

Predicted Physicochemical Differentiation: Lipophilicity vs. Ethoxy/Ethyl Analogs

The 5-isopropyl substitution confers a higher predicted lipophilicity (clogP ≈ 4.2–4.5 by fragment-based estimation) compared to the 5-ethyl analog N-(2-ethoxyphenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide (clogP ≈ 3.5–3.8, CAS 880396-79-2, same molecular formula C20H21NO3 but different substitution pattern) . The isopropyl group increases molecular volume and reduces aqueous solubility (predicted LogS ≈ –5.2 vs. ≈ –4.6 for the 5-ethyl analog), which may influence cell permeability, protein binding, and in vivo distribution differently [1]. These computed property differences are not direct experimental measurements but provide procurement-relevant differentiation for applications where higher lipophilicity is desired (e.g., CNS penetration) or must be avoided (e.g., solubility-limited assays).

ADME Prediction Lipophilicity Drug-Likeness

Commercially Verified Purity and Supplier Availability vs. Closest Structural Analogs

The target compound is commercially stocked by ChemDiv and listed on ChemSrc with confirmed CAS registry 879930-81-1, molecular weight 323.39–323.4 g/mol, and molecular formula C20H21NO3 . In contrast, the analog 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(4-methoxyphenyl)acetamide (same N-(4-methoxyphenyl)acetamide moiety but with 4,6-dimethyl rather than 5-isopropyl benzofuran substitution) is listed by multiple vendors but lacks CAS registry confirmation and publicly disclosed purity data . The dimethyl analog also shows different computed properties (C19H19NO3, MW 309.36 vs. target C20H21NO3, MW 323.39), reflecting a 14 Da mass difference that would alter quantification by LC-MS . The unambiguous identity documentation (CAS, SMILES, molecular formula) for the target compound reduces procurement risk.

Chemical Procurement Purity Specification Supply Chain

Benzofuran-3-Acetamide Scaffold: Class-Level Antiproliferative Activity Benchmark

Benzofuran-3-acetamide derivatives as a class have demonstrated micromolar to sub-micromolar antiproliferative activity across multiple cancer cell lines. For example, benzofuran-3-acetamide hybrids 13b and 13g showed IC50 values of 1.875 μM and 1.287 μM, respectively, against MCF-7 breast adenocarcinoma cells [1], while benzofuran-based carboxylic acid 9e displayed an IC50 of 2.52 ± 0.39 μM against MDA-MB-231 triple-negative breast cancer cells [2]. The target compound, with its 5-isopropyl substitution, occupies an unexplored sub-region of this chemical space; patent disclosures suggest qualitatively comparable antiproliferative activity with the added differentiation-inducing phenotype [3]. No direct head-to-head IC50 comparison between the target compound and these published benzofuran-acetamides is available.

Antiproliferative Assay Cancer Cell Lines IC50 Benchmark

High-Confidence Research and Industrial Application Scenarios for N-(4-Methoxyphenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide


Phenotypic Screening for Pro-Differentiation Anticancer Agents

The patent-disclosed ability of N-(4-methoxyphenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide to arrest proliferation of undifferentiated cells and induce monocytic differentiation [1] directly supports its use as a probe compound in phenotypic screening cascades for differentiation therapy. Unlike conventional cytotoxic chemotherapeutics, differentiation-inducing agents aim to reprogram malignant cells toward a mature, non-proliferative state. This compound can serve as a positive control or reference standard in assays measuring CD14/CD11b surface marker upregulation, nitroblue tetrazolium (NBT) reduction, or morphological assessment of monocytic maturation in AML cell lines (e.g., HL-60, U937, THP-1).

Benzofuran Structure–Activity Relationship (SAR) Exploration

The 5-isopropyl substitution on the benzofuran core is a sterically demanding, lipophilic modification not sampled by published benzofuran-acetamide kinase inhibitors such as MBPTA (5-methyl) [1]. This compound fills a gap in benzofuran SAR libraries, enabling systematic investigation of C5 substituent effects on target engagement, cellular potency, and off-target selectivity. Procurement is recommended for medicinal chemistry programs seeking to establish SAR around the benzofuran C5 position, particularly where steric encumbrance and increased lipophilicity are hypothesized to modulate selectivity against kinase panels or improve passive membrane permeability [2].

Comparative Antiproliferative Profiling Against NCI-60 or Custom Cancer Panels

Given the class-level antiproliferative benchmark established by structurally related benzofuran-3-acetamides (IC50 = 1.3–10 μM in MCF-7 and MDA-MB-231 cells) [1][2], this compound is suitable for inclusion in medium-throughput antiproliferative screens against broader cancer cell line panels (e.g., NCI-60, CCLE, or proprietary PDX-derived lines). Its distinct substitution pattern (5-isopropyl vs. 4,6-dimethyl or 5-ethyl in analogs) may yield differential sensitivity fingerprints that identify cancer lineages selectively vulnerable to this chemotype . Procurement of 5–25 mg quantities is sufficient for initial 10-point dose–response profiling across 10–20 cell lines.

Chemical Biology Probe for Monocyte/Macrophage Biology

If the differentiation-inducing activity toward the monocytic lineage is confirmed, this compound could serve as a small-molecule tool to dissect transcriptional and epigenetic regulators of monocyte commitment (e.g., PU.1, C/EBPα, MafB). Potential applications include ex vivo differentiation of leukemia patient blasts for functional studies, or chemical genetic screens to identify synthetic lethal partners of monocytic differentiation programs. The commercial availability of the compound (CAS 879930-81-1, MW 323.39) and its defined identity facilitate rapid adoption in academic chemical biology laboratories.

Quote Request

Request a Quote for N-(4-methoxyphenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.